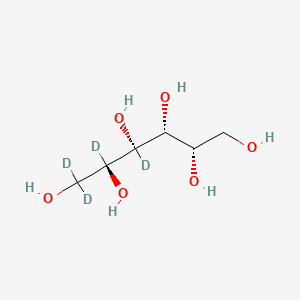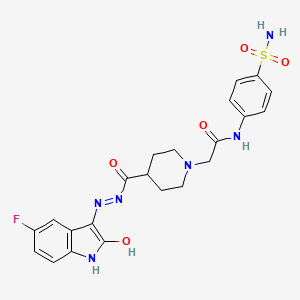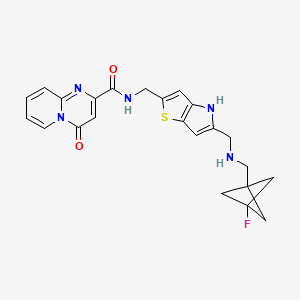
Mettl3-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mettl3-IN-5 is a chemical compound known for its inhibitory effects on the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mettl3-IN-5 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mettl3-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory effects on METTL3 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions involving this compound are typically derivatives of the original compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting METTL3 and their potential therapeutic applications .
Scientific Research Applications
Mettl3-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of RNA methylation and the role of METTL3 in gene expression . In biology, this compound is used to investigate the effects of METTL3 inhibition on cellular processes, such as cell differentiation, proliferation, and apoptosis . In medicine, this compound has shown potential as a therapeutic agent for treating various cancers, including leukemia and glioblastoma . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting RNA methylation pathways .
Mechanism of Action
Mettl3-IN-5 exerts its effects by inhibiting the activity of the METTL3 enzyme. By inhibiting METTL3, this compound disrupts the m6A modification process, leading to changes in RNA stability, splicing, translation, and degradation . The molecular targets of this compound include the METTL3 enzyme itself and the RNA substrates undergoing m6A modification .
Comparison with Similar Compounds
Mettl3-IN-5 is unique in its specific inhibition of the METTL3 enzyme. Similar compounds include other METTL3 inhibitors, such as METTL3-IN-1 and METTL3-IN-2, which also target the m6A methylation pathway . this compound has shown higher potency and selectivity in inhibiting METTL3 compared to these similar compounds . This makes this compound a valuable tool for studying the role of METTL3 in various biological processes and for developing new therapeutic strategies targeting RNA methylation .
Properties
Molecular Formula |
C23H22FN5O2S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[[5-[[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]methyl]-4H-thieno[3,2-b]pyrrol-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H22FN5O2S/c24-23-10-22(11-23,12-23)13-25-8-14-5-18-16(27-14)6-15(32-18)9-26-21(31)17-7-20(30)29-4-2-1-3-19(29)28-17/h1-7,25,27H,8-13H2,(H,26,31) |
InChI Key |
WVVFZBDVXZPQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)CNCC3=CC4=C(N3)C=C(S4)CNC(=O)C5=CC(=O)N6C=CC=CC6=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


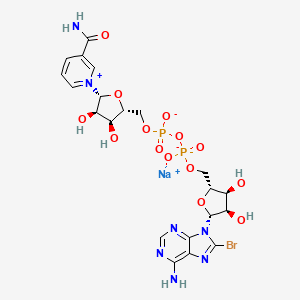


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
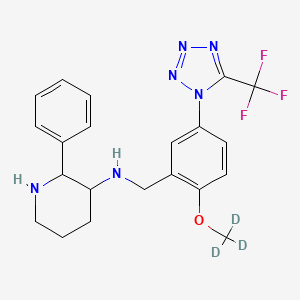
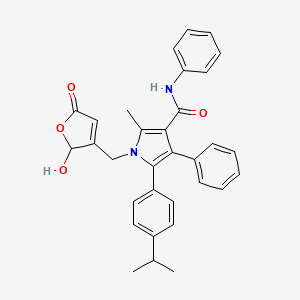
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
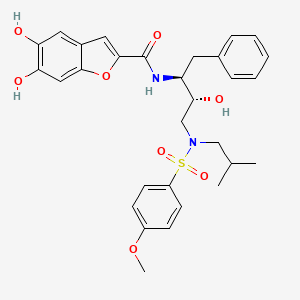

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
